1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide
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Overview
Description
“1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide” is a compound that is part of the triazole and thiadiazine class of heterocyclic compounds . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of such compounds often involves a three-component reaction . For example, a reaction with chloroacetic acid and aromatic/heteroaromatic aldehydes in a mixture AcONa + AcOH:Ac2O employing convenient heating can result in similar compounds .
Molecular Structure Analysis
The molecular formula of this compound is C17H21N5O3S. It contains two carbon and three nitrogen atoms in the triazole ring, and the thiadiazine ring is a six-membered ring .
Scientific Research Applications
Synthesis and Biological Activities
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-4-carboxamide is a compound involved in various synthesis and biological studies. Its structure is related to various heterocyclic compounds, which have been explored for their biological activities. For instance, derivatives of 1,2,4-triazolo[1,5-alpha]pyrimidines, sharing a structural resemblance with the compound, have shown potential antihypertensive activities in vitro and in vivo (Bayomi et al., 1999). Additionally, triazolo and thiadiazole derivatives, which are structurally similar, have been synthesized for their antimicrobial properties, indicating a broad scope of potential biological applications (Başoğlu et al., 2013).
Antagonist Activity and Inotropic Evaluation
Compounds related to this compound have been synthesized and evaluated for their biological activities, such as antagonist activity and inotropic evaluation. For example, synthesized piperidine-4-carboxamides exhibited positive inotropic activity, indicating potential applications in cardiovascular research (Liu et al., 2009).
Synthesis and Antimicrobial Activity
There's a significant focus on the synthesis and evaluation of antimicrobial activities of related compounds. Various derivatives of 1,2,4-triazole have been synthesized and found to possess good or moderate activities against microorganisms, suggesting a potential role in developing new antimicrobial agents (Bektaş et al., 2007).
Analytical and Spectral Studies
Analytical and spectral studies of compounds with furan rings, similar in structure to this compound, have been conducted. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Patel, 2020).
Future Directions
Future research could focus on the synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues . Additionally, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent analgesic and anti-inflammatory activities . These compounds non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms .
Mode of Action
It is suggested that the compound might interact with its targets (possibly cox1 and cox2) and cause changes that result in its analgesic and anti-inflammatory effects .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that the compound might affect the pathways related to pain and inflammation .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound might have analgesic and anti-inflammatory effects .
Properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(furan-2-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-2-12-19-17-22(20-12)16(24)14(26-17)13(11-4-3-9-25-11)21-7-5-10(6-8-21)15(18)23/h3-4,9-10,13,24H,2,5-8H2,1H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIAGNYHSDVPKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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